molecular formula C12H12Cr2N2O11 B010894 4-Carboxypyridinium dichromate CAS No. 104316-83-8

4-Carboxypyridinium dichromate

Cat. No.: B010894
CAS No.: 104316-83-8
M. Wt: 464.22 g/mol
InChI Key: FKDYXKGKDSICMQ-UHFFFAOYSA-P
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Description

4-Carboxypyridinium dichromate is a chemical compound with the molecular formula C12H12Cr2N2O11. It is an orange to brown crystalline powder that is used primarily as an oxidizing agent in organic synthesis. This compound is known for its ability to convert primary and secondary alcohols into aldehydes and ketones, respectively .

Preparation Methods

4-Carboxypyridinium dichromate can be synthesized by the slow addition of chromium trioxide to an aqueous solution of 4-carboxypyridine in a 1:2 molar ratio under ice-cold conditions. The reaction mixture is then stirred for a specific period, followed by filtration and drying to obtain the final product . This method ensures the stability and non-hygroscopic nature of the compound.

Chemical Reactions Analysis

4-Carboxypyridinium dichromate primarily undergoes oxidation reactions. It is a strong oxidizing agent that can convert:

  • Primary alcohols to aldehydes
  • Secondary alcohols to ketones

Common reagents and conditions used in these reactions include dimethylformamide and dimethyl sulfoxide as solvents. The major products formed from these reactions are aldehydes and ketones .

Scientific Research Applications

4-Carboxypyridinium dichromate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Carboxypyridinium dichromate involves the transfer of oxygen atoms from the chromium center to the substrate, resulting in the oxidation of the substrate. The chromium in the compound is in the hexavalent state, which is reduced to the trivalent state during the reaction. This process involves the formation of a chromate ester intermediate, which then decomposes to yield the oxidized product .

Comparison with Similar Compounds

4-Carboxypyridinium dichromate is similar to other chromium-based oxidizing agents such as:

  • Pyridinium dichromate
  • Pyridinium chlorochromate
  • Collins reagent

What sets this compound apart is its stability and non-hygroscopic nature, making it easier to handle and store compared to other chromium-based reagents .

Properties

IUPAC Name

oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5NO2.2Cr.7O/c2*8-6(9)5-1-3-7-4-2-5;;;;;;;;;/h2*1-4H,(H,8,9);;;;;;;;;/q;;;;;;;;;2*-1/p+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDYXKGKDSICMQ-UHFFFAOYSA-P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[NH+]=CC=C1C(=O)O.C1=C[NH+]=CC=C1C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cr2N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583516
Record name oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104316-83-8
Record name oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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